u-83836e

Description

Overview of Lazaroid Compounds: Definition, Chemical Class, and Research Significance

Lazaroid compounds represent a class of synthetic molecules primarily recognized for their potent antioxidant properties. They are often described as inhibitors of lipid membrane peroxidation and function as oxygen free radical scavengers. nih.gov Chemically, many early lazaroids are characterized as 21-aminosteroids, which are non-glucocorticoid steroids. nih.govresearchgate.netnih.gov However, the lazaroid class has evolved to include non-steroidal structures as well. nih.gov

The research significance of lazaroids stems from their ability to protect cells from oxidative damage induced by reactive oxygen species (ROS) in various in vitro and in vivo models. nih.gov Oxidative stress is implicated in the pathogenesis of numerous conditions, including central nervous system disorders, cardiovascular diseases, and trauma. nih.govspandidos-publications.comspandidos-publications.com Therefore, lazaroids have been investigated for their potential therapeutic applications in conditions where oxidative damage plays a key role. nih.gov

Historical Trajectory and Evolution of Lazaroid Derivatives

The development of lazaroids originated with the search for compounds that could mitigate the damage caused by lipid peroxidation, particularly in the context of central nervous system trauma. nih.govacs.org The original lazaroid compound, tirilazad mesylate (U-74006F), a 21-aminosteroid, was developed in the 1980s. nih.gov Early research demonstrated the remarkable potency of these 21-aminosteroids in preventing oxidant-induced cell injury in laboratory settings. researcher.lifenih.gov

Over time, the research into lazaroids expanded, leading to the development of various derivatives with modified structures and potentially improved properties. This evolution included the exploration of both steroidal and non-steroidal scaffolds, aiming to enhance their antioxidant efficacy and pharmacological profiles. nih.gov While early clinical trials for some lazaroids in conditions like CNS injury and organ transplantation showed less certain outcomes compared to in vitro studies, research has continued to explore their mechanisms of action and potential in specific injury models. nih.gov

Positioning of U-83836E within the Lazaroid Research Landscape

This compound is identified as a second-generation lazaroid. nih.gov Unlike the initial 21-aminosteroidal lazaroids, this compound is based on a non-steroidal structure. nih.gov Its chemical composition combines the amino functionalities characteristic of 21-aminosteroids with an antioxidant ring portion derived from alpha-tocopherol (vitamin E). nih.govspandidos-publications.comspandidos-publications.com This structural design is reported to contribute to its potent reactive oxygen species scavenging ability. spandidos-publications.comspandidos-publications.com Research indicates that the antioxidant potency of this compound can be significantly higher than that of vitamin E. spandidos-publications.com

This compound has been investigated in various preclinical models to assess its protective effects against oxidative stress-mediated injury. Its position within lazaroid research is marked by studies exploring its efficacy in conditions such as myocardial ischemia/reperfusion injury and central nervous system trauma. spandidos-publications.comspandidos-publications.comnih.gov These studies aim to elucidate its mechanisms of action and its potential as a therapeutic agent in these contexts.

Detailed Research Findings on this compound

Research on this compound has provided insights into its protective effects in models of oxidative injury.

In studies involving rat models of myocardial ischemia/reperfusion injury, this compound demonstrated significant protective effects on cardiac function. Treatment with this compound led to a decrease in markers of oxidative damage, such as malondialdehyde content and creatinine (B1669602) kinase activity, while increasing the activity of endogenous antioxidants like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. spandidos-publications.comspandidos-publications.com Furthermore, this compound was observed to reduce histological damage to the myocardium and decrease the area of myocardial infarction. spandidos-publications.comspandidos-publications.com The compound also appeared to modify mitochondrial dysfunction and enhance the translocation of protein kinase Cε (PKCε), suggesting involvement of this signaling pathway in its cardioprotective effects. spandidos-publications.comspandidos-publications.com

Studies investigating this compound in the context of central nervous system trauma have explored its ability to inhibit lipid peroxidation and protect against trauma-induced damage. acs.orgnih.gov Research in traumatic brain injury models has shown that this compound can reduce post-traumatic lipid peroxidation and attenuate calpain-mediated cytoskeletal degradation, which is a process linked to delayed neuronal damage. nih.gov

In vitro studies using renal tubular cells exposed to hydrogen peroxide have shown that this compound can suppress lipid peroxidation and lactate dehydrogenase (LDH) release in the early stages of oxidant-induced cell injury. nih.gov However, its ability to sustain cytoprotection in the later stages of injury, particularly in preventing DNA damage and ATP depletion, was observed to be less pronounced compared to iron chelators with broader antioxidant efficacy. nih.gov

This compound has also been studied for its effects on vascular smooth muscle, where it was found to be effective in preventing the intracellular effects of oxyhaemoglobin and free radicals in tested models. oup.com

These findings collectively highlight this compound's capacity to act as a potent antioxidant and its protective effects in various models of oxidative stress and injury, contributing to the understanding of its potential within the lazaroid class.

Structure

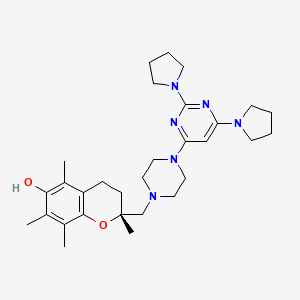

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44N6O2 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C30H44N6O2/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36/h19,37H,5-18,20H2,1-4H3/t30-/m1/s1 |

InChI Key |

KPZQRBACZSLMPH-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |

Synonyms |

2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.di-HCl 2-MAC 2-methyl aminochroman PNU 83836E PNU-83836E PNU83836E U 78517F U 78517F, (R)-isomer U 78517F, (S)-isomer U 78517F, citrate salt (1:2) U 78517G U 83836E U-78,517G U-78517F U-78517G U-83836E U78517F |

Origin of Product |

United States |

Molecular Design and Synthetic Approaches

Structural Attributes and Key Moieties of U-83836E Relevant to Bioactivity

Key Structural Features:

Chroman-6-ol Head: This moiety, a tetramethylated benzopyranol ring, is the primary site of antioxidant activity. The hydroxyl group on the chroman ring is a hydrogen donor, which is crucial for scavenging free radicals and inhibiting the chain reaction of lipid peroxidation. The methyl groups on the aromatic ring enhance its antioxidant potency.

Piperazine (B1678402) Linker: A central piperazine ring serves as a linker connecting the chromanol head to the pyrimidine (B1678525) moiety. The basic nitrogen atoms within the piperazine ring can influence the molecule's pharmacokinetic properties, such as solubility and its ability to cross cellular membranes.

The combination of a potent antioxidant head with a specific amine-containing tail is a hallmark of the lazaroid class of compounds, designed to target and inhibit lipid peroxidation within the lipid-rich environment of cell membranes.

Table 1: Key Moieties of this compound and Their Postulated Functions

| Moiety | Chemical Description | Postulated Function |

| Chroman-6-ol | Tetramethylated 2H-1-benzopyran-6-ol | Primary antioxidant, free radical scavenger |

| Piperazine | 1,4-Diazacyclohexane | Linker, influences pharmacokinetic properties |

| Dihydropyrimidine | 2,6-dipyrrolidin-1-ylpyrimidine | Contributes to overall efficacy, membrane anchoring |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

While the precise, proprietary synthesis of this compound by its originators is not fully detailed in publicly available literature, the construction of such a multifaceted molecule can be conceptualized through established organic synthesis principles. The synthesis would likely involve a convergent approach, where the key moieties are synthesized separately and then coupled together.

A plausible synthetic strategy would involve the following key transformations:

Synthesis of the Chromanol Moiety: The synthesis of the chiral 2-substituted chroman-6-ol could be achieved through various methods, including asymmetric synthesis to establish the (R)-stereocenter. This could involve the use of chiral catalysts or starting from a chiral precursor derived from natural sources.

Synthesis of the Piperazinyl-pyrimidine Moiety: This would likely involve the reaction of a suitably substituted pyrimidine with piperazine. The dipyrrolidinyl substitutions on the pyrimidine ring could be introduced via nucleophilic aromatic substitution reactions.

Coupling of the Moieties: The final key step would be the coupling of the chromanol fragment with the piperazinyl-pyrimidine portion. This could be achieved through a nucleophilic substitution reaction, for instance, by converting the hydroxymethyl group at the 2-position of the chroman into a good leaving group (e.g., a tosylate or mesylate) and reacting it with the secondary amine of the piperazine.

Principles of Structure-Activity Relationship (SAR) in Lazaroid Design

The design of lazaroids, including this compound, is guided by principles of structure-activity relationships aimed at optimizing their antioxidant and neuroprotective effects. The central hypothesis is that by combining a lipid-soluble antioxidant with a basic amine moiety, the compound can be targeted to the lipid/aqueous interface of cell membranes where lipid peroxidation occurs.

Key SAR Principles for Lazaroids:

The Chromanol Ring: The antioxidant activity is highly dependent on the substitution pattern of the chromanol ring. The presence and position of methyl groups influence the electron-donating ability of the phenolic hydroxyl group, thereby affecting its radical scavenging efficiency.

The Linker: The length and flexibility of the linker between the antioxidant head and the amine tail can also impact activity. The piperazine linker in this compound provides a certain degree of conformational rigidity while still allowing for optimal positioning of the active moieties at the membrane interface.

Early generation lazaroids were based on a steroid backbone. The development of non-steroidal second-generation lazaroids like this compound, which incorporates the chromanol structure of vitamin E, was a significant advancement. This design modification aimed to enhance the antioxidant potency while potentially reducing the side effects associated with steroidal structures. The SAR studies for these compounds have consistently shown that the combination of a potent, sterically hindered phenolic antioxidant with a complex amine side chain is essential for their biological activity.

Pharmacological Classification and Intrinsic Mechanisms of Action

Primary Pharmacological Activities: Antioxidant and Free Radical Scavenging

The principal pharmacological action of U-83836E is characterized by its potent antioxidant and free radical scavenging capabilities, which are significantly more powerful than those of vitamin E. spandidos-publications.com The compound effectively protects cells from oxidative damage induced by oxygen-based free radicals.

Elucidation of Lipid Peroxidation Inhibition Mechanisms

This compound is a robust inhibitor of lipid peroxidation, a key process in cellular injury mediated by oxidative stress. Its mechanism involves the direct scavenging of lipid peroxyl radicals (LOO•), which interrupts the propagation of lipid peroxidation chain reactions. Research has demonstrated that this compound limits membrane lipid peroxidation by significantly reducing the levels of established biomarkers of this process. nih.gov

In a preclinical model of myocardial ischemia/reperfusion, administration of this compound led to a marked decrease in markers of lipid peroxidation. The table below summarizes key findings from this research.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Marker | Outcome | Significance |

|---|---|---|

| Malondialdehyde (MDA) | Significantly decreased content | p<0.05 |

| Conjugated Dienes | Significantly limited formation | p<0.001 |

This table presents data from studies on myocardial ischemia/reperfusion injury models where this compound's effect on lipid peroxidation was evaluated.

By inhibiting the formation of detrimental hydroxyl radicals and scavenging lipid peroxyl radicals, this compound helps maintain the structural integrity of cellular membranes under conditions of oxidative stress. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond its direct radical-scavenging activity, this compound also modulates the body's own defense systems against oxidative stress by enhancing the activity of endogenous antioxidant enzymes. Studies have consistently shown that treatment with this compound restores or increases the activity of key enzymes responsible for neutralizing reactive oxygen species. nih.gov

Specifically, the compound has been found to significantly increase the activity of Superoxide Dismutase (SOD), which catalyzes the dismutation of superoxide radicals, and Glutathione Peroxidase (GSH-Px), which is crucial for reducing hydrogen peroxide and lipid hydroperoxides. nih.gov

Table 2: Modulation of Endogenous Antioxidant Enzymes by this compound

| Enzyme | Effect of this compound Treatment |

|---|---|

| Superoxide Dismutase (SOD) | Increased activity |

This table summarizes the observed effects of this compound on the activity of key endogenous antioxidant enzymes in preclinical models of oxidative stress.

This dual action—directly scavenging free radicals and bolstering the endogenous antioxidant defense system—contributes to the compound's potent protective effects against oxidative damage.

Secondary Molecular Targets and Intracellular Signaling Pathway Modulation

In addition to its primary antioxidant functions, this compound interacts with specific molecular targets, leading to the modulation of intracellular signaling pathways that are critical for cell survival and homeostasis.

Protein Kinase C (PKC) Pathway Activation and Translocation

A significant secondary mechanism of this compound involves the activation of the Protein Kinase C (PKC) signaling pathway. nih.gov Research has shown that this compound enhances the translocation of the PKCε isoform from the cytoplasm to the cell membrane. nih.govspandidos-publications.comspandidos-publications.com This translocation is a critical step for the activation of PKC. spandidos-publications.com The importance of this pathway is highlighted by the finding that the cardioprotective effects of this compound are diminished when a PKC inhibitor, chelerythrine, is co-administered. nih.govspandidos-publications.com This indicates that the activation of PKC signaling is a key component of the compound's mechanism of action, working in concert with its direct antioxidant effects. nih.govspandidos-publications.com

γ-Glutamylcyclotransferase (GGCT) Enzymatic Inhibition and Glutathione Homeostasis Regulation

This compound has been identified as a direct inhibitor of the enzyme γ-Glutamylcyclotransferase (GGCT). nih.gov This enzyme plays a role in glutathione homeostasis by catalyzing the reaction that forms 5-oxoproline and amino acids from γ-glutamyl peptides. nih.gov Glutathione is a critical cellular antioxidant, and its metabolism is tightly regulated. By inhibiting GGCT, this compound modulates this pathway. The inhibitory action of this compound on GGCT was specifically quantified in assays, confirming it as a molecular target for the compound. nih.gov

Stabilization of Adenosinetriphosphatase (ATPase) Activity (e.g., Na+/K+-ATPase, Mg2+/Ca2+-ATPase)

Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound's mechanism of action involves the stabilization of Adenosinetriphosphatase (ATPase) activity, such as that of Na+/K+-ATPase or Mg2+/Ca2+-ATPase.

Regulation of Intracellular Calcium Homeostasis and Associated Enzymatic Activities

The precise, direct regulatory effects of this compound on intracellular calcium homeostasis have not been extensively detailed in available scientific literature. Calcium signaling is a critical and ubiquitous mechanism that governs a vast array of cellular functions, and its homeostasis is tightly controlled through a complex interplay of channels, pumps, and binding proteins. nih.govnih.govfrontiersin.org Disruptions in this delicate balance are implicated in numerous pathological states. frontiersin.orgnih.gov

While direct modulation of calcium channels or stores by this compound is not clearly documented, its influence on several key enzymatic activities is well-established, suggesting indirect effects on cellular signaling cascades that are often calcium-dependent.

A primary mechanism of action for this compound is the specific inhibition of γ-glutamylcyclotransferase (GGCT). nih.gov GGCT is an enzyme involved in glutathione homeostasis. nih.gov Through a high-throughput screening process, this compound was identified as a direct inhibitor of GGCT, and its activity was confirmed in cell extracts overexpressing the enzyme. nih.gov

Furthermore, this compound has been identified as a potent, time-dependent inhibitor of caspase-1, with an apparent inhibition constant (Kᵢ) of 48.0 nM. Caspases are a family of protease enzymes that play essential roles in programmed cell death and inflammation.

In studies examining its cardioprotective effects, this compound was found to activate the Protein Kinase C (PKC) signaling pathway. The translocation of PKCε from the cytoplasm to the cell membrane was enhanced by this compound, and its protective effects were diminished by a PKC inhibitor, indicating that its mechanism involves, at least in part, the activation of this kinase family.

Influence on Cellular Proliferation and Apoptotic Processes

This compound has demonstrated significant antiproliferative effects in various cancer cell models. This activity is closely linked to its enzymatic inhibition profile.

The inhibition of γ-glutamylcyclotransferase (GGCT) by this compound is a key factor in its anticancer effects. GGCT is overexpressed in various cancers and has been shown to have oncogenic functions; its inhibition leads to anticancer effects both in vitro and in vivo. nih.gov In a xenograft model using MCF7 human breast cancer cells, this compound significantly inhibited tumor growth, highlighting its potential as a cancer therapeutic. nih.gov

Studies on glioma cells have also confirmed the antiproliferative properties of this compound. The compound was shown to be cytotoxic to primary cultures of glioblastoma multiforme and the rat C6 glioma cell line.

The table below summarizes the 50% inhibitory concentrations (IC₅₀) of this compound in different glioma cell cultures.

| Cell Type | IC₅₀ of this compound (μM) |

|---|---|

| Glioblastoma Primary Culture 1 | 6.30 |

| Glioblastoma Primary Culture 2 | 6.75 |

| Glioblastoma Primary Culture 3 | 6.50 |

| Rat C6 Glioma Cell Line | 45.0 |

| Glioblastoma 5th Subculture | 37.5 |

While the induction of apoptosis is a complex process, the inhibition of caspase-1 by this compound is noteworthy. Caspases are central to the apoptotic cascade, and modulation of their activity can directly influence programmed cell death pathways.

Interaction with Redox-Sensitive Transcription Factors and Downstream Signaling

This compound is fundamentally characterized as a potent inhibitor of lipid peroxidation and a powerful antioxidant. nih.gov This primary function places it at the center of cellular redox homeostasis. The cellular response to oxidative stress is largely governed by a network of redox-sensitive transcription factors that translate redox signals into changes in gene expression. mdpi.comnih.govnih.gov

Research has shown that this compound can restore depleted levels of endogenous antioxidants, such as vitamin E and superoxide dismutase, and inhibit the formation of detrimental hydroxyl radicals. This restoration of the cell's natural antioxidant defenses is a hallmark of compounds that support the Nrf2-mediated antioxidant program.

Broader Pathway Crosstalk (e.g., PTEN/PI3K/AKT, MAPK/ERK, HIF-1α)

PKC is a family of kinases that act as central nodes in signal transduction, regulating a multitude of cellular processes including proliferation, differentiation, and apoptosis. nih.govmdpi.com The activation of PKC by this compound in cardioprotective studies suggests a significant interaction with this pathway.

The PKC family has well-established connections to the MAPK/ERK pathway. nih.gov PKC isoforms can phosphorylate and activate components of the MAPK cascade, thereby influencing the downstream effects of this pathway on gene expression and cell cycle progression. Therefore, the activation of PKC by this compound represents a plausible mechanism through which it could exert broader influence on interconnected signaling networks like MAPK/ERK.

Direct modulation of the PTEN/PI3K/AKT pathway or the hypoxia-inducible factor 1-alpha (HIF-1α) by this compound has not been established in the available research. mdpi.comresearchgate.net

Preclinical Investigations of U 83836e Biological Activities in Research Models

In Vitro Studies and Cellular Systems Research

Mechanisms of Cell Survival Enhancement and Cytoprotection under Oxidative Stress

U-83836E has demonstrated significant cytoprotective effects in cellular systems primarily through its potent antioxidant and free radical-scavenging activities. As a lazaroid, it is a potent inhibitor of lipid peroxidation, a critical process in cell membrane damage induced by oxidative stress. nih.govnih.gov This inhibition helps maintain cell integrity and viability in the face of excessive reactive oxygen species (ROS). The compound's structure, which includes a chroman ring similar to that in vitamin E, contributes to its ability to neutralize deleterious free radicals. nih.gov

Analysis of Cellular Oxidative Stress Markers and Biochemical Consequences

The antioxidant activity of this compound has been quantified by its effects on various cellular oxidative stress markers. In models of ischemia-reperfusion injury, treatment with this compound has been shown to mitigate the biochemical consequences of oxidative stress. For instance, in a rat model of cerebral ischemia-reperfusion, this compound treatment brought the increased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, back towards control levels. nih.gov

Furthermore, studies have indicated that this compound can influence the levels of endogenous antioxidants. In the same ischemia-reperfusion model, while a complete recovery of reduced glutathione (B108866) (GSH) levels was not observed, this compound did provide partial protection of the GSH pool. nih.gov Additionally, the compound helped to normalize the activity of superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme, that was elevated following the ischemic event. nih.gov These findings underscore the compound's role in modulating the cellular antioxidant defense system.

Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion

| Oxidative Stress Marker | Effect of Ischemia-Reperfusion | Effect of this compound Treatment | Reference |

| Malondialdehyde (MDA) | Significant Increase | Levels brought close to control | nih.gov |

| Reduced Glutathione (GSH) | Significant Depletion | Partial protection of GSH pool | nih.gov |

| Superoxide Dismutase (SOD) Activity | Significant Increase | Activity brought close to control | nih.gov |

Regulation of Cell Growth and Differentiation in Disease Models

This compound has been shown to possess antiproliferative properties in various cancer cell lines. In vitro studies on glioma cells demonstrated that this compound inhibits cell proliferation. The 50% inhibitory concentrations (IC50) in primary cultures of glioblastoma multiforme were found to be 6.30 µM, 6.75 µM, and 6.50 µM in three different patient samples. In the rat C6 glioma cell line, the IC50 was 45 µM, and in a 5th subculture from a patient, the IC50 was 37.5 µM.

More recently, this compound was identified as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in various cancers that plays a role in glutathione homeostasis. nih.gov This inhibition of GGCT activity is linked to the suppression of tumor growth. In a xenograft model using MCF7 human breast cancer cells, this compound significantly inhibited tumor growth. nih.gov

Table 2: Antiproliferative Activity of this compound in Glioma Cells

| Cell Line/Culture | IC50 Value (µM) |

| Primary Glioblastoma Culture (Patient 1) | 6.30 |

| Primary Glioblastoma Culture (Patient 2) | 6.75 |

| Primary Glioblastoma Culture (Patient 3) | 6.50 |

| Rat C6 Glioma Cell Line | 45 |

| 5th Subculture from Glioblastoma Patient | 37.5 |

Enzymatic Activity Modulation in Isolated Systems and Cell Extracts

A significant aspect of this compound's mechanism of action is its ability to modulate the activity of specific enzymes. As mentioned, this compound has been identified as an inhibitor of γ-glutamylcyclotransferase (GGCT). nih.gov This enzymatic inhibition was directly quantified by measuring the product of a fluorochrome-conjugated GGCT substrate assay. nih.gov The study also demonstrated that this compound inhibited GGCT activity in extracts of NIH3T3 cells that were engineered to overexpress GGCT. nih.gov The inhibition of GGCT, which is involved in glutathione metabolism, represents a key molecular interaction through which this compound exerts its anticancer effects. nih.govmdpi.com

In Vivo Studies in Non-Human Animal Models

Central Nervous System (CNS) Injury Models

The neuroprotective potential of this compound has been investigated in in vivo models of CNS injury. In a cryogenic model of cerebral injury in rabbits, pretreatment with this compound was found to significantly reduce secondary brain injury. nih.gov Animals that received this compound exhibited a significant reduction in lesion size compared to the control group. The mean lesion size in the treated group was 4.41% of the hemisphere, while in the control group it was 15.09%. nih.gov

Furthermore, this compound treatment led to a significant attenuation of the elevations in intracranial pressure (ICP) that were observed in the untreated animals following the cryogenic injury. nih.gov The study also noted a reduction in the release of oxygen-free radicals and neutrophil aggregation in the blood of animals treated with this compound, which correlated with the smaller lesion volumes. nih.gov

Table 3: Neuroprotective Effects of this compound in a Rabbit Cryogenic Brain Injury Model

| Parameter | Control Group | This compound Treated Group | p-value | Reference |

| Mean Lesion Size (% hemisphere) | 15.09 ± 2.28 | 4.41 ± 0.64 | < 0.001 | nih.gov |

| Intracranial Pressure | Significantly elevated from baseline | Significantly lower than control at all time points | < 0.0001 | nih.gov |

Cardiovascular and Systemic Ischemia-Reperfusion Models

This compound has demonstrated significant cardioprotective effects in rat models of myocardial ischemia/reperfusion injury. In these models, the compound markedly protected cardiac function, as evidenced by improved indices of contraction and relaxation, increased left ventricular systolic pressure, and decreased left ventricular end-diastolic pressure. spandidos-publications.com Furthermore, this compound significantly reduced the area of myocardial infarction. spandidos-publications.comnih.govnih.gov

The mechanisms underlying this cardioprotection involve the inhibition of oxidative stress. nih.gov this compound was shown to decrease the content of malondialdehyde (MDA) and the activity of creatinine (B1669602) kinase, while increasing the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). spandidos-publications.comnih.gov It also limited membrane lipid peroxidation, as assessed by levels of conjugated dienes and 4-hydroxynonenal (B163490), and helped restore endogenous vitamin E levels. nih.gov Additionally, this compound was found to enhance the translocation of protein kinase Cε (PKCε) from the cytoplasm to the membrane, a process that is implicated in cardioprotective signaling pathways. nih.gov

Table 3: Cardioprotective Effects of this compound in Rat MIRI Models

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Cardiac Function | Markedly protected | spandidos-publications.comnih.gov |

| Myocardial Infarct Size | Significantly reduced | spandidos-publications.comnih.govnih.gov |

| Malondialdehyde (MDA) | Decreased | spandidos-publications.comnih.gov |

| Creatinine Kinase | Decreased | nih.gov |

| Superoxide Dismutase (SOD) | Increased activity | spandidos-publications.comnih.govnih.gov |

| Glutathione Peroxidase (GSH-Px) | Increased activity | nih.gov |

| Lipid Peroxidation | Limited | nih.gov |

| Protein Kinase Cε (PKCε) | Enhanced translocation | nih.gov |

While some literature suggests that preliminary studies have demonstrated therapeutic effects of this compound in rat models of hemorrhagic shock and limb ischemia/reperfusion, specific detailed findings from these preclinical investigations were not available in the searched results. Therefore, a comprehensive summary of its systemic effects in these particular models cannot be provided at this time.

Metabolic and Vascular Disorder Models

The potential of this compound to influence metabolic disorders has been explored in a low-dose streptozocin-treated mouse model, which is used to induce a condition resembling diabetes. In this model, this compound demonstrated an ability to counteract the reduction in superoxide dismutase (SOD) activity caused by streptozocin (B7790348) treatment. nih.gov Furthermore, the levels of malondialdehyde (MDA), an end-product of lipid peroxidation, were found to be much lower in the this compound treated groups compared to the streptozocin-only controls. nih.gov Morphological examination of the pancreatic islets revealed that the beta cells appeared normal in the normoglycemic animals that received both streptozocin and this compound. nih.gov These findings suggest that the inhibition of lipid peroxidation by this compound provides a degree of prevention against the destruction of islet beta cells in this model. nih.gov

Table of Compounds Mentioned | Compound Name | | | :--- | | this compound | | α-spectrin | | Glutathione (GSH) | | Malondialdehyde (MDA) | | Superoxide Dismutase (SOD) | | Sodium fluorescein (B123965) | | Creatinine kinase | | Glutathione peroxidase (GSH-Px) | | 4-hydroxynonenal | | Vitamin E | | Protein Kinase Cε (PKCε) | | Streptozocin |

Investigations in Experimental Diabetic Neuropathy

In a study on streptozotocin-induced diabetic rats, the compound this compound demonstrated notable effects on several key indicators of diabetic neuropathy. nih.gov Following six weeks of induced diabetes, a two-week treatment with this compound was initiated. The results indicated a significant improvement in motor nerve conduction velocity (MNCV) and nerve blood flow (NBF), both of which are typically compromised in diabetic neuropathy. nih.gov

Furthermore, the administration of this compound led to a reduction in thermal hyperalgesia, a common symptom of neuropathic pain in this condition. nih.gov The study also delved into the biochemical underpinnings of these improvements, revealing that this compound treatment effectively modulated oxidative stress markers. Specifically, there was a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a restoration of the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase. nih.gov These findings suggest that the protective effects of this compound in this model are, at least in part, attributable to its potent free radical scavenging and antioxidant properties. nih.gov

Table 1: Effects of this compound on Neurological and Biochemical Parameters in Diabetic Rats

| Parameter | Effect of this compound Treatment |

|---|---|

| Motor Nerve Conduction Velocity (MNCV) | Ameliorated deficit |

| Nerve Blood Flow (NBF) | Ameliorated deficit |

| Thermal Hyperalgesia | Ameliorated |

| Malondialdehyde (MDA) Levels | Decreased |

| Superoxide Dismutase (SOD) Levels | Increased |

| Catalase Levels | Increased |

Vascular Remodeling and Intimal Hyperplasia in Vein Grafting

The potential of this compound to mitigate the pathological processes following vein bypass grafting has been explored in a preclinical model. wikipedia.org Intimal hyperplasia, a primary contributor to graft failure, is often linked to oxygen free radical-mediated injury. In a study utilizing a rabbit model with a carotid interposition bypass graft, the administration of this compound resulted in a significant reduction in the development of intimal hyperplasia. wikipedia.org

Specifically, treatment with this compound led to a 41% decrease in the mean intimal thickness of the vein grafts when compared to the untreated control group. wikipedia.org This notable reduction in the proliferative response of the vessel wall suggests a protective effect of the compound on the vascular endothelium and smooth muscle cells. Interestingly, this therapeutic benefit was achieved without any significant alterations to the medial thickness or the luminal dimensions of the grafts. wikipedia.org The findings from this research highlight the potential of this compound in controlling the early stages of intimal hyperplasia, a critical factor in the long-term success of vein grafts. wikipedia.org

Table 2: Effect of this compound on Vein Graft Intimal Thickness

| Parameter | Outcome in this compound-Treated Group |

|---|---|

| Mean Intimal Thickness | 41% decrease compared to control |

Oncology Models

The antiproliferative properties of this compound have been investigated in the context of glioma, a type of brain tumor. nih.gov An in vitro study assessed the effects of this compound on primary cultures of glioblastoma multiforme obtained from three different patients, as well as on the rat C6 glioma cell line. nih.gov

The results demonstrated that this compound exerted a cytotoxic effect on these cancer cells. In the primary cultures of glioblastoma multiforme, the 50% inhibitory concentrations (IC50) were determined to be 6.30 µM, 6.75 µM, and 6.50 µM for the three patient samples, respectively. nih.gov In the rat C6 glioma cell line, the IC50 value for this compound was found to be 45 µM. nih.gov These findings indicate that this compound is capable of suppressing the proliferation of glioma cells in a laboratory setting. nih.gov

Table 3: IC50 Values of this compound in Glioma Cells

| Cell Type | IC50 Value (µM) |

|---|---|

| Primary Glioblastoma Multiforme (Patient 1) | 6.30 |

| Primary Glioblastoma Multiforme (Patient 2) | 6.75 |

| Primary Glioblastoma Multiforme (Patient 3) | 6.50 |

| Rat C6 Glioma Cell Line | 45 |

Research has identified this compound as an inhibitor of γ-glutamylcyclotransferase (GGCT), an enzyme implicated in oncogenic functions and overexpressed in various cancers. nih.gov The inhibitory action of this compound on GGCT activity has been shown to translate into anticancer effects in a preclinical model of breast cancer. nih.gov

In a xenograft model where immunodeficient mice were orthotopically inoculated with MCF7 human breast cancer cells, treatment with this compound resulted in a significant inhibition of tumor growth. nih.gov This finding suggests that by targeting GGCT, this compound can effectively suppress the proliferation of breast cancer cells in a living organism. nih.gov The study highlights the potential of this compound as a useful tool for the development of novel cancer therapeutics targeting the GGCT pathway. nih.gov

There is currently no publicly available research data on the specific effects of this compound on hepatocellular cancer cell lines.

Toxicological Models (e.g., Methanol (B129727) Intoxication and Membrane Damage)

Methanol intoxication is known to cause significant cellular damage, in part through the generation of toxic metabolites that lead to oxidative stress and membrane damage. ekb.eg The mechanism of toxicity involves the metabolism of methanol to formaldehyde (B43269) and then to formic acid, which can inhibit mitochondrial cytochrome oxidase, leading to cellular hypoxia. ekb.eg This process is also associated with the generation of oxygen free radicals and subsequent lipid peroxidation, which can damage cellular membranes. ekb.eg

While direct studies on the protective effects of this compound in methanol intoxication models were not identified in the available literature, the known properties of this compound as a potent inhibitor of lipid peroxidation suggest a potential therapeutic role. nih.gov As a lazaroid compound, this compound is designed to scavenge free radicals and protect cell membranes from oxidative damage. nih.gov Therefore, it is plausible that this compound could mitigate the membrane damage induced by the oxidative stress characteristic of methanol poisoning. However, specific experimental evidence to support this hypothesis is not currently available.

Advanced Research Methodologies and Analytical Approaches

Biochemical and Enzymatic Assay Techniques

Biochemical and enzymatic assays have been central to characterizing the antioxidant and enzyme-modulating properties of U-83836E.

Spectrophotometric methods are widely used to quantify biomarkers of oxidative stress, providing insights into the antioxidant capabilities of compounds like this compound. These assays typically measure the colored products of reactions between specific reagents and markers of cellular damage.

Malondialdehyde (MDA) and Thiobarbituric Acid Reactive Substances (TBARS): The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a reactive aldehyde that is one of the end products of the peroxidation of polyunsaturated fatty acids. In the presence of thiobarbituric acid (TBA), MDA forms a colored adduct that can be quantified spectrophotometrically. Research has shown that in rat hearts subjected to ischemia/reperfusion, treatment with this compound markedly decreased the content of MDA, indicating its potent ability to inhibit lipid peroxidation. nih.gov

Protein Carbonylation: Protein carbonylation is a form of irreversible oxidative damage to proteins that can be induced by reactive oxygen species. It is a commonly used biomarker of oxidative stress. The presence of carbonyl groups on proteins can be detected spectrophotometrically after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable dinitrophenyl (DNP) hydrazone product. A study investigating the effects of this compound on plasma proteins exposed to peroxynitrite, a potent oxidizing agent, demonstrated that this compound significantly reduces the formation of protein carbonyls in a concentration-dependent manner.

| Treatment | Protein Carbonyls (nmol/mg protein) | Percentage Reduction |

|---|---|---|

| Control (Peroxynitrite alone) | ~5.5 | - |

| + this compound (25 µM) | ~4.0 | ~27% |

| + this compound (50 µM) | ~3.5 | ~36% |

| + this compound (75 µM) | ~2.5 | ~55% |

| + this compound (100 µM) | ~2.0 | ~64% |

Enzyme activity assays are fundamental in determining the specific molecular targets of a compound. This compound has been shown to modulate the activity of several key enzymes involved in cellular homeostasis and stress response.

Gamma-Glutamylcyclotransferase (GGCT): this compound has been identified as an inhibitor of GGCT, an enzyme involved in glutathione (B108866) metabolism. nih.gov The inhibitory activity was quantified using a fluorochrome-conjugated GGCT substrate assay, which measures the product of the enzymatic reaction. nih.gov This finding suggests that this compound's therapeutic effects may be partly mediated through the modulation of glutathione homeostasis. nih.gov

Superoxide (B77818) Dismutase (SOD) and Glutathione Peroxidase (GSH-Px): In studies of myocardial ischemia/reperfusion injury, this compound treatment was found to increase the activity of the antioxidant enzymes SOD and GSH-Px. nih.gov These enzymes are critical components of the cellular defense against oxidative stress, with SOD converting superoxide radicals to hydrogen peroxide and GSH-Px reducing hydrogen peroxide and lipid hydroperoxides.

Creatine Kinase (CK): The same myocardial ischemia/reperfusion injury model demonstrated that this compound decreased the activity of creatinine (B1669602) kinase (CK). nih.gov Elevated CK levels in the blood are a well-known biomarker of muscle damage, particularly to the myocardium. The reduction in CK activity by this compound further supports its cardioprotective effects.

| Enzyme | Effect of this compound Treatment |

|---|---|

| Superoxide Dismutase (SOD) | Increased Activity |

| Glutathione Peroxidase (GSH-Px) | Increased Activity |

| Creatine Kinase (CK) | Decreased Activity |

Molecular and Cellular Biology Techniques

Advanced techniques in molecular and cellular biology have been instrumental in identifying this compound's mechanism of action and its effects on cellular structures.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This compound was identified as a novel inhibitor of γ-glutamylcyclotransferase (GGCT) from a high-throughput screen of low molecular weight compounds. nih.gov This screening utilized a fluorochrome-conjugated GGCT probe to detect compounds that could inhibit the enzyme's activity. nih.gov

While specific studies detailing the use of quantitative Western blotting for protein degradation products or comprehensive gene expression analyses following this compound treatment are not extensively documented in the reviewed literature, these techniques are standard methodologies for understanding the downstream effects of a bioactive compound. Given that this compound inhibits enzymes and reduces oxidative stress, it is plausible that it could indirectly influence gene expression profiles and the degradation of specific proteins. For instance, by preventing oxidative damage, this compound could reduce the ubiquitination and subsequent proteasomal degradation of proteins that are targets of oxidative modification. Quantitative Western blotting would be a suitable technique to investigate such hypotheses by measuring the levels of specific protein targets in cells or tissues treated with this compound.

Cellular imaging and morphological analysis provide visual evidence of a compound's effects at the tissue and cellular level.

Histology: Histological analysis involves the microscopic examination of tissue structure. In a rat model of myocardial ischemia/reperfusion injury, treatment with this compound was shown to significantly decrease the histological damage to the myocardium. nih.gov This indicates a protective effect at the tissue level, preserving the structural integrity of the heart muscle.

Infarct Size Measurement: A critical measure of the efficacy of a cardioprotective agent is its ability to reduce the size of an infarct (an area of dead tissue) following an ischemic event. Studies have demonstrated that this compound significantly reduces the area of myocardial infarction in the left ventricle of rats subjected to ischemia/reperfusion. nih.gov

In Vivo Experimental Design Considerations

The selection of appropriate animal models is critical for elucidating the therapeutic potential and mechanisms of action of investigational compounds like this compound. Research into this compound has utilized specific models, each justified by the pathological condition being studied.

One major area of investigation has involved a rat model of spinal cord injury (SCI). nih.govnih.gov This model is selected to study the development of chronic neuropathic pain, a common and debilitating consequence of SCI. nih.gov The rationale for using this model is based on evidence that reactive oxygen species (ROS) and subsequent lipid peroxidation in surviving nervous tissue contribute significantly to the membrane excitability that underlies chronic pain. nih.govnih.gov Therefore, the SCI rat model provides a clinically relevant platform to test compounds like this compound, which are known to inhibit lipid peroxidation. nih.gov

Another distinct therapeutic area has been explored using a xenograft model in immunodeficient mice. nih.gov Specifically, mice were orthotopically inoculated with MCF7 human breast cancer cells to investigate the compound's anticancer properties. nih.gov The use of immunodeficient mice is essential for such studies, as their compromised immune systems prevent the rejection of human tumor cells, allowing for the growth of a xenograft that can be monitored for therapeutic response. nih.govmdpi.com This model was justified by the increasing evidence that γ-glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis, is overexpressed in various cancers and represents a viable therapeutic target. nih.gov

The table below summarizes the key animal models employed in this compound research.

| Animal Model | Species | Condition Investigated | Justification |

| Spinal Cord Injury (SCI) Model | Rat | Chronic Neuropathic Pain | To assess the role of ROS and lipid peroxidation inhibitors in modulating pain sensitivity following nerve trauma. nih.govnih.gov |

| Xenograft Model | Immunodeficient Mouse | Breast Cancer | To evaluate the antitumor effects of the compound on human-derived cancer cells (MCF7) in an in vivo setting. nih.govnih.gov |

Assessment of Physiological and Biochemical Markers in Tissue Samples

In conjunction with specific animal models, research on this compound involves the detailed assessment of relevant physiological and biochemical markers to quantify its effects.

In the rat model of spinal cord injury, a key physiological marker evaluated is mechanical hypersensitivity. nih.govnih.gov This is a behavioral measure of nociception used to assess the level of chronic pain experienced by the animals. nih.gov The underlying biochemical targets are reactive oxygen species (ROS) and their downstream lipid peroxidation products, which are implicated in the neuronal damage that leads to pain. nih.govnih.gov The investigation aimed to determine if inhibitors of these biochemicals could ameliorate the physiological manifestation of pain. nih.gov

Within the breast cancer xenograft model, the primary physiological marker was tumor growth, which was significantly inhibited by this compound. nih.gov The central biochemical marker investigated was the enzymatic activity of γ-glutamylcyclotransferase (GGCT). nih.gov Studies directly quantified the inhibitory effect of this compound on GGCT by measuring the product of a fluorochrome-conjugated GGCT substrate assay. nih.gov This biochemical analysis was further validated in extracts of NIH3T3 cells engineered to overexpress GGCT, confirming the compound's specific inhibitory action on the enzyme. nih.gov

The following table details the markers used to assess the activity of this compound in these models.

| Model | Marker Type | Specific Marker Assessed | Key Finding |

| Spinal Cord Injury (SCI) Model | Physiological | Mechanical Hypersensitivity | Investigated as a measure of chronic neuropathic pain. nih.govnih.gov |

| Spinal Cord Injury (SCI) Model | Biochemical | Reactive Oxygen Species (ROS) and Lipid Peroxidation Products | Targeted by this compound as part of a strategy to reduce pain. nih.govnih.gov |

| Xenograft Model | Physiological | Tumor Growth | This compound was found to significantly inhibit the growth of MCF7 xenografts. nih.gov |

| Xenograft Model | Biochemical | γ-Glutamylcyclotransferase (GGCT) Activity | This compound was identified as an inhibitor of GGCT enzymatic activity. nih.gov |

Comparative Pharmacological Profiling against Related Compounds

The pharmacological profile of this compound has been characterized in comparative studies alongside other compounds with similar mechanisms of action. In research focused on neuropathic pain following spinal cord injury, this compound was investigated as part of a group of four compounds known to reduce ROS and downstream lipid peroxidation products. nih.govnih.gov The other compounds in this investigation were apocynin, 4-oxo-tempo (B15749), and tirilazad. nih.govnih.gov

This comparative approach allows for a clearer understanding of the relative efficacy of different strategies targeting oxidative stress. The study demonstrated that compounds targeting ROS or lipid peroxidation can reduce mechanical sensitivity in chronic SCI models. nih.gov Within this specific investigation, apocynin and 4-oxo-tempo were noted to have significantly reduced abnormal mechanical hypersensitivity in the forelimbs and hindlimbs. nih.govnih.gov

The table below outlines the compounds profiled alongside this compound.

| Compound | Class / Target | Context of Comparison |

| Apocynin | ROS Inhibitor | Evaluated for its ability to reduce mechanical hypersensitivity in an SCI model. nih.govnih.gov |

| 4-oxo-tempo | ROS Inhibitor | Tested alongside this compound for effects on nociceptive behaviors in chronic SCI. nih.govnih.gov |

| Tirilazad | Lipid Peroxidation Inhibitor | Included in a panel of compounds to test the hypothesis that inhibiting lipid peroxidation can ameliorate chronic neuropathic pain. nih.govnih.gov |

Future Directions and Translational Research Perspectives

Exploration of Undiscovered Molecular Targets and Cellular Networks

While U-83836E is known to interact with specific molecular targets like enzymes or receptors to modulate biochemical pathways, the precise targets and pathways can vary depending on the context of its use. Its primary mechanism as a lipophilic antioxidant involves scavenging lipid peroxyl radicals, which interrupts lipid peroxidation and reduces oxidative damage to proteins and lipids. spandidos-publications.com Studies have shown its efficacy in reducing lipid peroxidation markers like malondialdehyde (MDA) and inhibiting calpain-mediated cytoskeletal damage, highlighting its impact on pathways critical for neuronal integrity and cell survival. cambridge.orgnih.gov

Further research is needed to fully elucidate the complex cellular networks influenced by this compound beyond its direct antioxidant activity. For instance, studies have indicated that this compound can decrease levels of cleaved/active caspase-3, suggesting an interaction with apoptotic pathways, although combination therapy with a broad-spectrum caspase inhibitor did not yield additional protection in one model of hemoglobin neurotoxicity. ahajournals.orgnih.gov This indicates that oxidative stress may act upstream or in parallel with caspase activation. ahajournals.orgnih.gov Additionally, this compound has been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), further supporting its role in bolstering endogenous defense systems. spandidos-publications.compsu.edu Research also suggests a potential interaction with protein kinase C (PKC) signaling pathways, which are involved in protection against myocardial ischemia-reperfusion injury. spandidos-publications.comspandidos-publications.com Future studies could focus on identifying other enzymes, receptors, or signaling molecules that directly or indirectly interact with this compound, potentially uncovering new therapeutic avenues.

Design and Synthesis of Advanced Analogues and Derivatives for Enhanced Potency and Selectivity

The structure of this compound, combining a benzopyran core with piperazine (B1678402) and pyrimidine (B1678525) rings, offers a scaffold for the design of novel analogues and derivatives. Given that this compound is significantly more potent as an antioxidant than vitamin E, with an antioxidant potency reported to be 100 times that of vitamin E, modifications to its structure could potentially lead to compounds with even greater efficacy or improved selectivity for specific tissues or pathways. spandidos-publications.comspandidos-publications.com

Previous research on related compounds, such as triaminopyrimidine derivatives, has explored how variations in amino groups on a pyrimidine scaffold can affect the inhibition of enzymes like caspase-1. depaul.edu This suggests that targeted modifications to the pyrimidine or piperazine rings of this compound could influence its interaction with specific biological targets or improve its antioxidant capacity. Similarly, altering the benzopyran moiety, which is related to the antioxidant ring of vitamin E, could impact its lipophilicity and radical scavenging activity. spandidos-publications.comspandidos-publications.comnih.gov Future synthetic efforts could focus on creating libraries of this compound analogues with systematic structural variations to conduct detailed structure-activity relationship (SAR) studies. These studies would be crucial for identifying modifications that enhance potency, improve pharmacokinetic properties, or reduce potential off-target effects.

Strategies for Optimizing Biological Efficacy and Pharmacological Profile

Optimizing the biological efficacy and pharmacological profile of this compound is essential for its successful translation into clinical applications. While studies have demonstrated its effectiveness in various animal models, strategies to improve its delivery, bioavailability, and duration of action are important areas for future research.

This compound's lipophilicity contributes to its affinity for cell membranes where lipid peroxidation occurs. nih.gov However, optimizing its solubility and formulation could enhance its systemic distribution and target tissue penetration. For instance, it has been noted that this compound is soluble in water and ethanol, and specific formulations involving DMSO, PEG, and Tween 80 have been used for animal experiments. targetmol.comabcam.com Future research could explore advanced drug delivery systems, such as nanoparticles or liposomal formulations, to improve its targeting to specific organs or cells and control its release.

Furthermore, understanding the metabolic fate of this compound and its analogues is crucial for optimizing dosing regimens and minimizing potential for accumulation or the formation of inactive or toxic metabolites. Studies have examined the effects of this compound over various time points in animal models, providing initial data on its duration of action. nih.gov Future pharmacokinetic and pharmacodynamic studies are needed to fully characterize its absorption, distribution, metabolism, and excretion, which will inform the design of optimized treatment strategies.

Integration into Multi-Targeted Therapeutic Approaches

Given the complex pathophysiology of conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and ischemia-reperfusion injury, integrating this compound into multi-targeted therapeutic approaches holds significant promise. While this compound has shown efficacy as a single agent in various models, combining it with other therapeutic agents that target complementary pathways could lead to synergistic effects and improved outcomes.

For example, in a model of hemoglobin neurotoxicity, combining this compound with a caspase inhibitor did not show additional protection, suggesting the predominance of oxidative stress pathways in that specific context. ahajournals.orgnih.gov However, this does not preclude potential synergistic effects in other disease models or with different classes of drugs. Research in traumatic brain injury suggests a strategy for combination antioxidant therapy targeting multiple secondary injury pathways, including lipid peroxidation, calcium overload, and calpain activation, all of which are influenced by oxidative stress and potentially by this compound. nih.gov

Future studies could investigate combinations of this compound with agents that target inflammation, excitotoxicity, or other key pathological processes. For instance, exploring combinations with compounds that modulate glutamate (B1630785) receptors or enhance endogenous antioxidant defense mechanisms could offer enhanced neuroprotection. ane.pl Preclinical studies evaluating the efficacy and potential interactions of such combinations are essential before considering clinical translation.

Methodological Advancements in this compound Research and Compound Characterization

Advancements in research methodologies are crucial for a deeper understanding of this compound's mechanisms of action and for the characterization of novel analogues. The use of techniques such as HPLC for measuring lipid peroxidation markers like MDA and electrochemical methods for assessing cell membrane properties have been instrumental in previous studies. psu.edu

Future research can benefit from the application of advanced techniques, including:

High-throughput screening (HTS): For identifying new molecular targets or evaluating large libraries of this compound analogues for desired activities. HTS has already been used to identify this compound as a γ-glutamylcyclotransferase (GGCT) inhibitor. researchgate.net

Omics technologies: Proteomics, metabolomics, and transcriptomics can provide a comprehensive view of the cellular pathways and networks affected by this compound treatment.

Advanced imaging techniques: Super-resolution microscopy and in vivo imaging can help visualize the distribution of this compound in tissues and its interactions with cellular components.

In vitro and in vivo modeling: Development of more sophisticated and physiologically relevant in vitro models, as well as the use of genetically modified animal models, can provide better insights into the compound's efficacy and mechanisms in specific disease contexts.

Computational modeling: Molecular docking, dynamics simulations, and QSAR studies can aid in the rational design of this compound analogues with improved properties and predict their interactions with potential targets.

These methodological advancements will facilitate a more comprehensive and efficient exploration of this compound's potential and the development of optimized therapeutic strategies.

Compound Information

| Compound Name | PubChem CID |

| This compound | 107656 |

Research Findings Data

Here is an example of how research findings data could be presented in an interactive table, based on the search results regarding this compound's effect on lipid peroxidation and protein carbonylation in blood plasma treated with 4-hydroxynonenal (B163490) (4-HNE). researchgate.netspandidos-publications.comresearchgate.net

| Treatment Group | Protein Carbonylation (nMole/mg protein) | TBARS Formation (Arbitrary Units) |

|---|---|---|

| Control | Value 1 | Value A |

| 4-HNE (10 µM) | Value 2 | Value B |

| 4-HNE (10 µM) + this compound (25 µM) | Value 3 | Value C |

| 4-HNE (10 µM) + this compound (50 µM) | Value 4 | Value D |

| 4-HNE (10 µM) + this compound (100 µM) | Value 5 | Value E |

Note: The values in the table above are illustrative placeholders. Actual data from specific research studies would be required to populate an interactive table with real findings.

Another example could be presenting data on the dose-dependent neuroprotective effects of this compound in a model of hemoglobin neurotoxicity, based on LDH assay results. ahajournals.orgahajournals.org

| Treatment Group | This compound Concentration (µM) | Hemoglobin Cytotoxicity (% of Control) |

|---|---|---|

| Hemoglobin (25 µmol/L) | 0 | ~100% |

| Hemoglobin + this compound | 1 | ~55% |

| Hemoglobin + this compound | 5 | ~40% |

Note: The values in the table above are illustrative placeholders based on reported reductions in cytotoxicity. Actual data from specific research studies would be required to populate an interactive table with real findings.

Q & A

Q. What is the primary mechanism of action of U-83836E in mitigating oxidative damage?

this compound functions as a lipophilic antioxidant by scavenging lipid peroxyl radicals (LOO•), interrupting lipid peroxidation (LP) chain reactions. This mechanism reduces secondary oxidative damage, such as protein carbonylation and lipid peroxidation-derived reactive aldehydes (e.g., 4-hydroxynonenal, 4-HNE). Experimental evidence demonstrates its efficacy in reducing LP in plasma proteins, platelets, and TBI models .

Key Methodological Insight :

- Use in vitro systems (e.g., plasma or platelet samples treated with pro-oxidants like 4-HNE) to quantify protein carbonylation via spectrophotometric assays (e.g., TBARS for lipid peroxidation, DNPH for carbonyl groups) .

- Validate mechanistic claims with radical scavenging assays (e.g., electron paramagnetic resonance) or competitive inhibition studies with LP inducers.

Q. How can experimental design address contradictions in this compound’s therapeutic window across studies?

Discrepancies arise from differences in dosing regimens (single vs. repeated administration) and injury models. For example:

- Single-Dose Limitation : A 3.0 mg/kg i.v. dose administered >1 h post-TBI showed no significant reduction in SBDPs .

- Multi-Dose Efficacy : Repeated dosing (3.0 mg/kg i.v. + 10 mg/kg i.p. at 1 h and 3 h) extended the therapeutic window to 12–18 h post-TBI, mitigating calpain-mediated degradation .

Methodological Recommendation :

- Use combination therapies (e.g., this compound with phenelzine, a 4-HNE scavenger) to target multiple oxidative pathways .

- Employ longitudinal biomarkers (e.g., serial SBDP measurements) to dynamically assess treatment efficacy.

Q. Why does this compound fail to inhibit LP in some peroxynitrite-mediated models?

Peroxynitrite (ONOO⁻) induces damage via nitrosative stress, which this compound may not directly scavenge. However, its LP inhibition indirectly reduces ONOO⁻-derived lipid radicals .

Resolution Strategy :

Q. How can researchers reconcile conflicting data on this compound’s efficacy in acute vs. chronic oxidative stress?

Acute models (e.g., TBI) show robust efficacy due to rapid LP inhibition, while chronic models (e.g., neurodegenerative diseases) may require sustained dosing.

Recommendation :

- Use osmotic pumps for continuous this compound delivery in chronic studies.

- Monitor long-term antioxidant depletion (e.g., glutathione levels) to adjust dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.